molecular formula C8H8FN3 B14844182 2-(2-Aminoethyl)-6-fluoroisonicotinonitrile

2-(2-Aminoethyl)-6-fluoroisonicotinonitrile

Cat. No.: B14844182
M. Wt: 165.17 g/mol
InChI Key: UNMKPYPUKYYYSD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-fluoroisonicotinonitrile is an organic compound that features a fluorine atom attached to the pyridine ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-fluoroisonicotinonitrile typically involves the introduction of the aminoethyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-fluoropyridine, is reacted with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-fluoroisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-6-fluoroisonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-fluoroisonicotinonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    6-Fluoropyridine: Lacks the aminoethyl group, which affects its ability to interact with biological targets.

    2-(2-Aminoethyl)-pyridine: Similar structure but without the fluorine atom, leading to different properties.

Uniqueness

2-(2-Aminoethyl)-6-fluoroisonicotinonitrile is unique due to the presence of both the aminoethyl group and the fluorine atom. This combination can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

2-(2-aminoethyl)-6-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C8H8FN3/c9-8-4-6(5-11)3-7(12-8)1-2-10/h3-4H,1-2,10H2

InChI Key

UNMKPYPUKYYYSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)F)C#N

Origin of Product

United States

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